molecular formula C13H20BrN B1529067 3-(4-bromophenyl)-N,N-diethylpropan-1-amine CAS No. 804431-56-9

3-(4-bromophenyl)-N,N-diethylpropan-1-amine

Cat. No. B1529067
CAS RN: 804431-56-9
M. Wt: 270.21 g/mol
InChI Key: IFWIGBTUUAFHPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Neuroprotective Agent Development

3-(4-bromophenyl)-N,N-diethylpropan-1-amine: shows potential as a neuroprotective agent. It may influence the activity of enzymes in the central nervous system (CNS), which could lead to treatments or preventive measures for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antioxidant Activity

This compound may exhibit antioxidant properties, which are crucial in combating oxidative stress. Oxidative stress is linked to various diseases, and antioxidants can neutralize free radicals that cause cellular damage .

Anti-inflammatory Applications

The anti-inflammatory properties of 3-(4-bromophenyl)-N,N-diethylpropan-1-amine could be harnessed for treating conditions characterized by inflammation. By modulating the body’s inflammatory response, it could provide therapeutic benefits .

Antimicrobial and Antifungal Uses

Research suggests that derivatives of this compound may have antimicrobial and antifungal activities. This opens up possibilities for its use in developing new antibiotics and antifungal medications .

Anticancer Research

The structure of 3-(4-bromophenyl)-N,N-diethylpropan-1-amine could be modified to explore anticancer activities. Its ability to interact with various biological targets makes it a candidate for cancer treatment research .

Chemical Synthesis of Novel Compounds

This compound serves as a building block in the chemical synthesis of novel compounds with diverse biological activities. It’s used in the synthesis of secondary alcohols and other derivatives that have significant pharmacological potential .

Safety and Hazards

This involves studying the toxicity of the compound and its impact on human health and the environment. It includes information on handling, storage, and disposal .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

3-(4-bromophenyl)-N,N-diethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN/c1-3-15(4-2)11-5-6-12-7-9-13(14)10-8-12/h7-10H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWIGBTUUAFHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-N,N-diethylpropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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